5-(Trifluoromethyl)pyrazine-2-carboxylic acid
Overview
Description
5-(Trifluoromethyl)pyrazine-2-carboxylic acid is an organic compound with the molecular formula C6H3F3N2O2 It is characterized by the presence of a trifluoromethyl group attached to a pyrazine ring, which is further substituted with a carboxylic acid group
Mechanism of Action
Target of Action
The primary targets of 5-(Trifluoromethyl)pyrazine-2-carboxylic acid are currently unknown
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . These effects would be dependent on the compound’s targets and mode of action.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s ability to interact with its targets . .
Biochemical Analysis
Biochemical Properties
5-(Trifluoromethyl)pyrazine-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The trifluoromethyl group enhances the compound’s electronegativity, making it a strong acid. This property allows it to participate in acid-base reactions and influence the activity of enzymes that are sensitive to pH changes. Additionally, the compound can form hydrogen bonds and engage in hydrophobic interactions with proteins, affecting their structure and function .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to alter pH levels within cells can impact enzyme activity and metabolic flux. Furthermore, it has been observed to modulate the expression of genes involved in stress responses and metabolic pathways, thereby affecting cellular homeostasis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, either inhibiting or activating their activity. For instance, it may act as an inhibitor by binding to the active site of an enzyme, preventing substrate binding and subsequent catalysis. Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic efficiency. These interactions can lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions but may degrade over time when exposed to light or heat. Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating stress responses. At high doses, it can induce toxic or adverse effects, including cellular damage and disruption of metabolic pathways. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key enzymes in pathways such as glycolysis, the citric acid cycle, and oxidative phosphorylation. These interactions can lead to changes in the production and utilization of energy within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its biological activity and overall effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the mitochondria, nucleus, or endoplasmic reticulum. Its localization within these compartments can affect its activity and function, influencing cellular processes such as energy production, gene expression, and protein synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)pyrazine-2-carboxylic acid typically involves the introduction of a trifluoromethyl group into a pyrazine ring followed by carboxylation. One common method includes the reaction of 5-bromo-2-pyrazinecarboxylic acid with trifluoromethylating agents such as trifluoromethyl iodide under suitable conditions. The reaction is usually carried out in the presence of a base like potassium carbonate and a palladium catalyst to facilitate the coupling reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, ensures consistent quality and scalability of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming corresponding pyrazine N-oxides.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often leading to the formation of various substituted pyrazine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Pyrazine N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-(Trifluoromethyl)pyrazine-2-carboxylic acid is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its trifluoromethyl group imparts unique electronic properties that are beneficial in drug design.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of enzyme inhibitors and receptor modulators. Its derivatives have shown promise in the treatment of various diseases, including cancer and inflammatory conditions.
Industry: The compound is utilized in the synthesis of advanced materials, such as polymers and specialty chemicals, where its unique properties enhance performance characteristics like thermal stability and resistance to degradation.
Comparison with Similar Compounds
- 5-(Trifluoromethyl)pyridine-2-carboxylic acid
- 5-(Trifluoromethyl)benzene-1,2-dicarboxylic acid
- 5-(Trifluoromethyl)quinoline-2-carboxylic acid
Comparison: Compared to these similar compounds, 5-(Trifluoromethyl)pyrazine-2-carboxylic acid offers a unique combination of electronic and steric properties due to the pyrazine ring. This can result in different reactivity and binding profiles, making it a distinct and valuable compound in various applications.
Properties
IUPAC Name |
5-(trifluoromethyl)pyrazine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2O2/c7-6(8,9)4-2-10-3(1-11-4)5(12)13/h1-2H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVCRZPGVDGULO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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